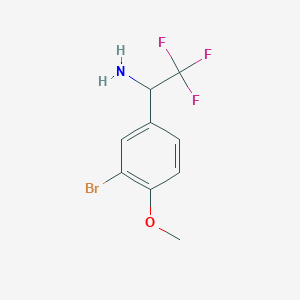

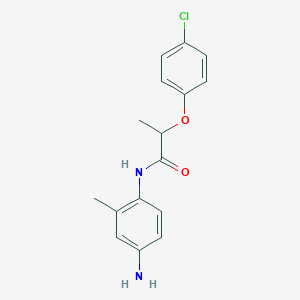

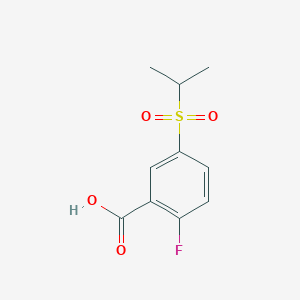

![molecular formula C12H11BFNO3 B1438188 [5-Fluoro-2-(pyridin-4-ylmethoxy)phenyl]boronic acid CAS No. 1313760-30-3](/img/structure/B1438188.png)

[5-Fluoro-2-(pyridin-4-ylmethoxy)phenyl]boronic acid

Overview

Description

“[5-Fluoro-2-(pyridin-4-ylmethoxy)phenyl]boronic acid” is a type of organoboron compound . It is a highly valuable building block in organic synthesis . It is often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Molecular Structure Analysis

The molecular structure of “[5-Fluoro-2-(pyridin-4-ylmethoxy)phenyl]boronic acid” consists of a phenyl ring with a fluorine atom at the 5-position and a boronic acid group attached to the 2-position. The boronic acid group is further substituted with a pyridin-4-ylmethoxy group .Chemical Reactions Analysis

This compound can undergo various transformations including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . It can also participate in Suzuki–Miyaura coupling reactions .Scientific Research Applications

Boronic Acid in Organic Synthesis

Boronic acids are pivotal in organic synthesis, particularly in Suzuki coupling reactions, which are a cornerstone for forming carbon-carbon bonds. A study by Sutherland and Gallagher (2003) demonstrated the versatility of 5-bromo-2-fluoro-3-pyridylboronic acid in synthesizing 3,5-disubstituted 2-fluoropyridines and 2-pyridones. This process underscores the importance of boronic acids in creating complex aromatic compounds, highlighting their role in the synthesis of pharmaceuticals and organic materials (Sutherland & Gallagher, 2003).

Sensor Technology

Boronic acids, including fluorophenyl derivatives, have been utilized in the development of chemical sensors. Wade and Gabbaï (2009) explored the colorimetric sensing of fluoride ions using pyridinium boranes, demonstrating the utility of boronic acid derivatives in environmental monitoring and diagnostics. This research shows how modifications to the boronic acid structure can lead to sensitive and selective sensors for anions, which are crucial for detecting environmental pollutants and biological markers (Wade & Gabbaï, 2009).

Materials Science

In materials science, phenyl boronic acids have been employed to modify the properties of nanomaterials. Mu et al. (2012) demonstrated the use of phenyl boronic acid-grafted, polyethylene glycol-wrapped single-walled carbon nanotubes for saccharide recognition. This study illustrates the role of boronic acid derivatives in creating functional materials with specific biological or chemical recognition capabilities, which could be applied in biosensing and material science applications (Mu et al., 2012).

Safety And Hazards

Future Directions

properties

IUPAC Name |

[5-fluoro-2-(pyridin-4-ylmethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BFNO3/c14-10-1-2-12(11(7-10)13(16)17)18-8-9-3-5-15-6-4-9/h1-7,16-17H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBYYLCBGOWSLDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)F)OCC2=CC=NC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[5-Fluoro-2-(pyridin-4-ylmethoxy)phenyl]boronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

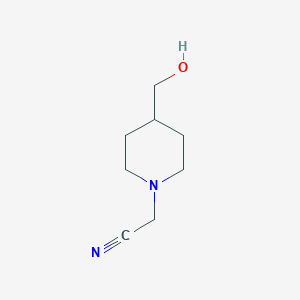

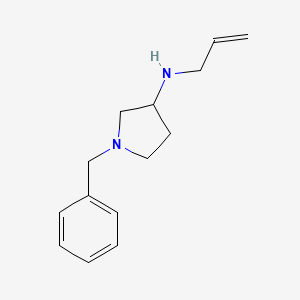

![[1-(3-Aminobenzenesulfonyl)piperidin-4-yl]methanol](/img/structure/B1438119.png)

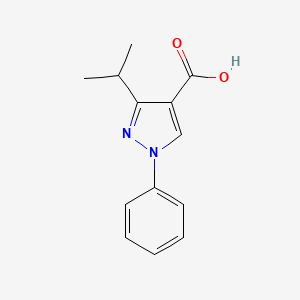

![2-{Bicyclo[2.2.1]heptane-2-amido}-5-methylbenzoic acid](/img/structure/B1438127.png)